2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-6-5-8(3-4-9(6)13)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZIWWQWABDKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094351-12-8 | |
| Record name | 2-(4-fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of 4-fluoro-3-methylphenyl and a halogenated thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity and Pharmacokinetics
Electron-Withdrawing Groups (Cl, CF₃, NO₂):
- XO Inhibition : The nitro group in the indol-2-yl analog contributes to its low IC₅₀ (5.1 nM), comparable to Febuxostat (5.8 nM) .
Bulkier Substituents (Isobutoxy, Indolyl):
- Febuxostat’s isobutoxy group improves metabolic stability and oral bioavailability, critical for its clinical success .
- The indol-2-yl analog’s nitro and isopropoxy groups balance XO inhibition and in vivo efficacy, despite moderate in vitro potency .
Fluorine and Methyl Groups:
Pharmacokinetic and Toxicity Considerations
- Febuxostat : Shows mixed-type XO inhibition and excellent oral bioavailability, but carries cardiovascular risk warnings .
- Indol-2-yl Analog : Demonstrates 43% uric acid (UA)-lowering activity in hyperuricemic rats at 10 mg/kg, outperforming some analogs with better in vitro IC₅₀ values .
- Antifungal Derivatives: Limited toxicity data available, though chlorophenyl/trifluoromethyl groups are common in agrochemicals and pharmaceuticals .
Biological Activity
2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a thiazole ring fused with a substituted phenyl group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈FNO₂S
- Molecular Weight : 237.25 g/mol
- CAS Number : 1094351-12-8
The compound's unique combination of a fluorine atom and methyl groups enhances its interaction with biological targets, making it a candidate for drug development.
1. Antidiabetic Potential
Research indicates that this compound may improve insulin sensitivity and lipid profiles in diabetic models. A study demonstrated that administration of a related thiazole derivative significantly reduced serum glucose levels and improved metabolic parameters in streptozotocin-induced diabetic rats . The compound's ability to modulate oxidative stress markers further supports its potential as an antidiabetic agent.
2. Antitumor Activity
Thiazole derivatives have shown promise as antitumor agents. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that methyl substitutions on the phenyl ring significantly increase cytotoxic activity against cancer cells . In vitro studies have reported IC50 values as low as 1.61 µg/mL for thiazole compounds, indicating potent antitumor effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiazole derivatives often inhibit enzymes involved in metabolic pathways, which can lead to reduced tumor growth and improved metabolic health.
- Antioxidant Properties : The ability to scavenge free radicals contributes to the reduction of oxidative stress, which is crucial in managing diabetes and cancer progression .
- Interaction with Biological Targets : Interaction studies reveal that the compound binds favorably with various proteins, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares the biological activity and structural features of similar thiazole compounds:
| Compound Name | CAS Number | IC50 (µg/mL) | Unique Features |
|---|---|---|---|
| 2-(4-Fluorophenyl)thiazole-4-carboxylic acid | 144060-99-1 | 23.30 | Lacks methyl substitution on thiazole |
| 4-Fluorobenzo[d]thiazole-2-carboxylic acid | 479028-70-1 | >1000 | Different ring structure |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | 10–30 | Contains trifluoromethyl group |
This comparison highlights how variations in structure impact biological activity, emphasizing the unique pharmacological profile of this compound.
Case Studies
A notable study evaluated the effects of a related thiazole derivative on diabetic rats. The research showed significant improvements in serum glucose levels, lipid profiles, and inflammatory markers after four weeks of treatment. Histopathological examinations revealed normalization of pancreatic morphology, indicating protective effects against diabetes-induced damage .
Q & A
Q. What synthetic methodologies are recommended for 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid?
Q. What analytical techniques validate the compound’s structural integrity and purity?
Answer:
- X-ray Crystallography: Resolves crystal packing and dihedral angles (e.g., thiazole-phenyl dihedral angle: 2.4°) .
- HPLC: Confirms purity (≥95%) with reverse-phase C18 columns and UV detection .
- NMR (¹H/¹³C): Assigns peaks for methyl (δ ~2.5 ppm), fluorophenyl (δ ~7.2–7.8 ppm), and carboxylic acid (δ ~12 ppm) groups .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. cyanophenyl) affect biological activity in thiazole-carboxylic acid derivatives?
Q. How can researchers resolve discrepancies in reported solubility or stability data?
Answer:
Q. What strategies optimize polymorphic stability for formulation?
Answer:
Q. How should researchers address contradictions in biological assay data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
